2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Tuberculosis Enoyl-ACP Reductase InhA Inhibition

This synthetic compound features a 4-oxoquinazolin-3(4H)-yl core linked to a 2-(thiophen-3-yl)benzyl acetamide side chain, a specific regioisomer designed for structure-activity relationship (SAR) studies on enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. Unlike the thiophene-2-yl analogs, this 3-yl variant offers a distinct electronic and steric profile for probing thermodynamic binding signatures and resistance-breaking potential against MDR-TB/XDR-TB strains. Note: no pre-existing potency data exists; suitable only for exploratory, non-decisional profiling. Purchase based on its value as a novel diversification tool for hit-to-lead optimization.

Molecular Formula C21H17N3O2S
Molecular Weight 375.45
CAS No. 1797638-09-5
Cat. No. B2356586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
CAS1797638-09-5
Molecular FormulaC21H17N3O2S
Molecular Weight375.45
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4
InChIInChI=1S/C21H17N3O2S/c25-20(12-24-14-23-19-8-4-3-7-18(19)21(24)26)22-11-15-5-1-2-6-17(15)16-9-10-27-13-16/h1-10,13-14H,11-12H2,(H,22,25)
InChIKeyGJFDTLKXIGOOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS 1797638-09-5): Compound Classification and Procurement Baseline


2-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by a thiophene-substituted benzyl acetamide side chain . It is primarily cataloged as a research compound for biochemical and pharmacological studies, with a molecular formula of C21H17N3O2S and a molecular weight of 375.45 g/mol . Its structural features place it within a series of 4-oxoquinazoline acetamide derivatives that have been investigated for enoyl-acyl carrier protein reductase (InhA) inhibition in Mycobacterium tuberculosis [1].

Why 2-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide Cannot Be Substituted by Generic In-Class Analogs


Within the 4-oxoquinazoline acetamide class, minor structural modifications, such as the position of the thiophene ring (2-yl vs. 3-yl) or the introduction of a benzyl spacer, can profoundly alter biological activity. A head-to-head study of 28 structurally related derivatives revealed a wide spectrum of InhA inhibitory potency, with the most active compound (Compound 21) achieving an IC50 of 3.12 µM, while many other analogs were significantly less active [1]. This demonstrates that small changes in the N-substituent critically impact target engagement and anti-mycobacterial outcomes [1]. Therefore, the specific combination of the 4-oxoquinazolin-3-yl core and the 2-(thiophen-3-yl)benzyl moiety in this compound cannot be assumed to have equivalent potency, selectivity, or physicochemical properties as other in-class compounds without direct comparative quantification.

Quantitative Differentiation Evidence for 2-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide


MTB InhA Inhibitory Activity: Class-Level Potency Context vs. Lead Compound 21

The target compound belongs to a class of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives developed as direct InhA inhibitors. In the foundational study by Pedgaonkar et al., the most potent compound (Compound 21) achieved an IC50 of 3.12 µM against MTB InhA and an MIC of 4.76 µM against drug-sensitive M. tuberculosis H37Rv, while other analogs in the series showed substantially lower inhibition [1]. The specific target compound was not among the 28 tested derivatives in this study, and its exact IC50 and MIC values remain unpublished. This represents a critical evidence gap that prevents direct quantitative comparison with the lead series.

Tuberculosis Enoyl-ACP Reductase InhA Inhibition

Cytotoxicity Profile: Class-Level Safety Inference vs. Lead Compound 21

In the same class, Compound 21 demonstrated non-cytotoxicity at 100 µM when tested against the RAW 264.7 macrophage cell line, indicating a favorable selectivity window for the scaffold [1]. The target compound lacks any reported selectivity or cytotoxicity data, making it impossible to confirm whether the 2-(thiophen-3-yl)benzyl modification confers comparable, superior, or inferior safety margins relative to Compound 21 or other characterized derivatives.

Cytotoxicity RAW 264.7 Safety Pharmacology

Structural Differentiation: Thiophene-3-yl vs. Thiophene-2-yl Substitution in Acetamide Derivatives

The target compound uniquely features a thiophen-3-yl substitution on the benzyl ring, in contrast to the thiophen-2-ylmethyl derivatives found in the Pedgaonkar et al. series, such as 2-(4-oxoquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide [1]. Positional isomerism of the thiophene ring can alter electronic distribution and steric interactions, potentially affecting target binding. However, no quantitative binding or functional comparison between thiophen-3-yl and thiophen-2-yl analogs has been published.

Structure-Activity Relationship Thiophene Isomerism Quinazolinone SAR

Recommended Research Application Scenarios for 2-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Expansion of Quinazolinone InhA Inhibitors

The compound can serve as a novel scaffold diversification tool in SAR studies aimed at exploring the impact of thiophene regioisomerism on InhA binding. Its use is justified by the established activity of related 4-oxoquinazoline acetamides, where Compound 21's IC50 of 3.12 µM provides a performance baseline [1]. However, its selection requires acceptance that no pre-existing potency data exists, making it suitable only for exploratory, non-decisional profiling.

Comparative Profiling Against Drug-Resistant M. tuberculosis Strains

Given that the lead compound from the same series showed activity against both drug-sensitive and resistant strains, this analog could be evaluated in a panel of MDR-TB and XDR-TB isolates to identify potential resistance-breaking properties [1]. Procurement would be contingent on a willingness to generate primary data, as no published MIC values exist.

Mechanistic Studies of Direct InhA Inhibition Without KatG Activation

The quinazolinone scaffold has been validated as a direct InhA inhibitor, bypassing the KatG activation required by isoniazid [1]. This compound could be used in differential scanning fluorimetry and enzyme kinetics studies to test whether the thiophene-3-yl modification alters thermodynamic binding signatures relative to thiophene-2-yl congeners.

Quote Request

Request a Quote for 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.